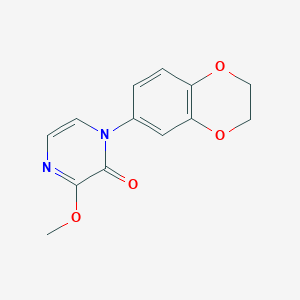![molecular formula C17H18ClFN4O3 B6454269 2-{4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548993-19-5](/img/structure/B6454269.png)
2-{4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a cell-permeable piperazinyl-quinazolinone compound . It exhibits oncogene-selective lethality . The empirical formula is C30H31ClN4O4 and the molecular weight is 547.04 .
Synthesis Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound is complex, with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Physical and Chemical Properties Analysis
The compound is a solid and white in color . It is soluble in DMSO at 50 mg/mL . The storage temperature is -20°C .Mécanisme D'action
Target of Action
The primary target of this compound is the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) . This system plays a crucial role in maintaining the balance of redox in cells by controlling the exchange of glutamate and cystine across the plasma membrane .
Mode of Action
The compound interacts with its target by inhibiting the system xc-, which results in a decrease in the uptake of cystine and a subsequent reduction in the synthesis of glutathione . This leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and cell death .
Biochemical Pathways
The inhibition of system xc- affects the glutathione synthesis pathway . Glutathione is a major antioxidant in cells that neutralizes ROS. When the synthesis of glutathione is reduced, cells are unable to effectively neutralize ROS, leading to oxidative stress . This can trigger a type of regulated cell death known as ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis , a form of regulated cell death characterized by the accumulation of lethal levels of lipid peroxides . This can be particularly effective in killing cancer cells, especially those with mutations in the RAS-RAF-MEK signaling pathway .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the presence of antioxidants in the environment can potentially counteract the compound’s action by neutralizing ROS. Additionally, the compound’s stability and efficacy can be affected by storage conditions .
Safety and Hazards
Orientations Futures
The compound and its derivatives have shown significant antimicrobial activity and anticancer activity . Therefore, they may be used as a lead for rational drug designing for the anticancer molecules . This provides an opportunity for chemists to design new derivatives of the compound that could be successful agents in terms of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
2-[4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-15(19)16(25)21-17(20-11)23-8-6-22(7-9-23)14(24)10-26-13-5-3-2-4-12(13)18/h2-5H,6-10H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNKBQZPUJTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454197.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6454207.png)
![5-fluoro-6-methyl-2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454223.png)
![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6454234.png)
![2-{4-[2-(benzylsulfanyl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454237.png)
![5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454244.png)
![2-{4-[2-(benzyloxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454249.png)
![2-{4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454257.png)
![5-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one](/img/structure/B6454285.png)
![5-fluoro-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6454287.png)
![2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6454295.png)
![5-fluoro-2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6454298.png)
